5-Hydroxy-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
Overview
Description
5-Hydroxy-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, also known as 5-hydroxy-3-phenyl-2-oxo-2-phenyl-ethylidene-3,4-dihydro-1H-quinoxalin-2-one, is an organic compound with a wide range of applications in the scientific research field. It is a member of the quinoxaline family, which is a heterocyclic compound that contains a nitrogen-oxygen ring. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and drug delivery.
Scientific Research Applications
5-Hydroxy-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one has a wide range of applications in the scientific research field. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as quinoxaline derivatives, and as a starting material for the synthesis of various drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents. In addition, this compound has been used as a ligand for metal complexes, as a catalyst for organic reactions, and as a fluorescent probe for biological imaging.
Mechanism Of Action
The mechanism of action of 5-Hydroxy-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is not fully understood. However, it is believed that this compound binds to certain proteins or enzymes in the body, which then triggers a cascade of events that leads to the desired effect. For example, it has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By binding to this enzyme, 5-Hydroxy-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one can inhibit the production of inflammatory mediators, thus leading to anti-inflammatory effects.
Biochemical And Physiological Effects
5-Hydroxy-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one has been found to have a variety of biochemical and physiological effects. For example, it has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. Furthermore, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages And Limitations For Lab Experiments
The use of 5-Hydroxy-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one in laboratory experiments
properties
IUPAC Name |
5-hydroxy-3-[(Z)-2-hydroxy-2-phenylethenyl]-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-13-8-4-7-11-15(13)17-12(16(21)18-11)9-14(20)10-5-2-1-3-6-10/h1-9,19-20H,(H,18,21)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAICQDLKCCGKK-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=C(C=CC=C3O)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=C(C=CC=C3O)NC2=O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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